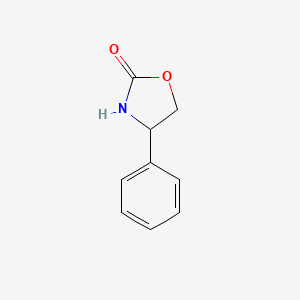

4-Phenyloxazolidin-2-one

Description

Historical Development and Significance of Oxazolidinones in Organic Synthesis

The parent compound of the oxazolidinone family, 2-oxazolidinone (B127357), was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org His initial work involved treating bromoethylamine hydrobromide with silver carbonate, though a more efficient synthesis using sodium bicarbonate was developed nine years later. wikipedia.org For decades, oxazolidinones remained a subject of academic curiosity more than a practical tool.

Their significance surged dramatically in the late 20th century from two different areas of chemical science. In medicinal chemistry, the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents in the late 1980s marked a turning point. rsc.org This research culminated in the development and approval of Linezolid in 2000, the first commercially available antibiotic featuring the oxazolidinone ring as its core pharmacophore. rsc.org

Concurrently, their role in asymmetric organic synthesis was being established. A pivotal moment came in 1981 when David A. Evans reported the use of chiral oxazolidinones as highly effective "chiral auxiliaries". researchgate.net This innovation provided a reliable method for controlling the stereochemistry of carbon-carbon bond-forming reactions, which is fundamental to the synthesis of complex, biologically active molecules. researchgate.net These specific auxiliaries, often called Evans auxiliaries, became indispensable tools for synthetic chemists. wikipedia.orgchemeurope.com

| Key Historical Milestones | Description | Year |

| First Report | Siegmund Gabriel reports the first synthesis of the 2-oxazolidinone parent compound. wikipedia.org | 1888 |

| Chiral Auxiliary Development | David A. Evans reports the use of chiral oxazolidinones as effective auxiliaries in asymmetric synthesis. researchgate.net | 1981 |

| Antibacterial Discovery | N-aryl-oxazolidinones are reported as a new class of synthetic antibacterial agents. rsc.org | 1987 |

| FDA Approval of Linezolid | Linezolid, an oxazolidinone antibiotic, is approved for clinical use, validating the ring's importance as a pharmacophore. rsc.org | 2000 |

Introduction to the Chiral Auxiliary Concept

Many essential molecules in biology, particularly pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.org Often, only one of these enantiomers provides the desired therapeutic effect, while the other may be inactive or even harmful. fiveable.me Asymmetric synthesis aims to produce a single, desired enantiomer.

A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral starting material (substrate) to guide a chemical reaction to selectively form one enantiomer over the other. chemeurope.comwikipedia.orgnumberanalytics.com The process generally involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate.

Diastereoselective Reaction: The chiral center on the auxiliary directs the formation of a new chiral center on the substrate. The auxiliary's structure creates a biased environment, often through steric hindrance, forcing the reaction to proceed from a specific direction. chemeurope.com

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can typically be recovered and reused, which is an important consideration for efficiency. chemeurope.comwikipedia.org

The concept was pioneered by chemists like E.J. Corey and B.M. Trost in the 1970s and early 1980s. chemeurope.comwikipedia.org Evans auxiliaries, which are substituted 2-oxazolidinones like 4-phenyloxazolidin-2-one, are among the most successful and widely used examples of this strategy, particularly for asymmetric aldol (B89426), alkylation, and acylation reactions. wikipedia.orgorgsyn.org

Stereoisomers and Enantiomeric Forms of this compound

This compound is a chiral molecule due to the stereocenter at the fourth position of the oxazolidinone ring. It exists as a pair of enantiomers: (R)-(-)-4-Phenyl-2-oxazolidinone and (S)-(+)-4-Phenyl-2-oxazolidinone. lookchem.commedchemexpress.com These compounds are often derived from the corresponding enantiomers of the amino acid phenylalanine, making both forms readily accessible for synthetic applications. orgsyn.org

The power of these enantiomers lies in their ability to direct stereochemistry in a predictable manner. When used as a chiral auxiliary, the (R)-enantiomer will lead to the formation of a specific stereoisomer of the product, while the (S)-enantiomer will produce the opposite stereoisomer. orgsyn.orgrhhz.net This allows chemists to selectively synthesize the desired target molecule by simply choosing the appropriate enantiomer of the auxiliary. orgsyn.org The phenyl group provides a rigid and well-defined steric environment that effectively shields one face of the enolate derived from the N-acylated auxiliary, thereby directing incoming reactants to the opposite face with high selectivity.

Both the (R) and (S) forms are typically white crystalline solids and are valued for their reliability and the high levels of stereocontrol they impart in a variety of chemical transformations. orgsyn.orglookchem.com The presence of even trace amounts of the undesired enantiomer of the auxiliary can lead to the formation of unwanted stereoisomers in the final product. rhhz.net

| Property | (R)-(-)-4-Phenyl-2-oxazolidinone | (S)-(+)-4-Phenyl-2-oxazolidinone | Racemic this compound |

| Synonym | (4R)-4-Phenyl-1,3-oxazolidin-2-one lookchem.com | (S)-(+)-4-Phenyl-2-oxazolidinone medchemexpress.com | This compound biosynth.com |

| CAS Number | 90319-52-1 lookchem.com | 99395-88-7 | 7480-32-2 biosynth.com |

| Molecular Formula | C₉H₉NO₂ lookchem.com | C₉H₉NO₂ | C₉H₉NO₂ biosynth.com |

| Molecular Weight | 163.17 g/mol lookchem.com | 163.17 g/mol | 163.18 g/mol biosynth.com |

| Appearance | White to light yellow crystal powder lookchem.com | Crystalline Solid | Not Specified |

| Melting Point | 131-133 °C lookchem.com | 130-134 °C | Not Specified |

| Optical Rotation | -72° (c=1, AcOEt) lookchem.com | Not Specified | Not Applicable |

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325290 | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7480-32-2 | |

| Record name | 7480-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyloxazolidin 2 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing 4-phenyloxazolidin-2-one often rely on readily available starting materials and established reaction protocols. These routes provide reliable access to the target compound and its derivatives.

Synthesis from L-Phenylglycine and Diethyl Carbonate

A common and straightforward method for preparing this compound involves the reaction of L-phenylglycine with diethyl carbonate. nbinno.com This approach is valued for its use of relatively inexpensive starting materials. The synthesis of (S)-4-phenyloxazolidin-2-one can also be achieved from L-phenylglycine, highlighting the versatility of this precursor. nbinno.com

Synthesis from Phenylglycinol Derivatives

Phenylglycinol and its derivatives are key intermediates in the synthesis of this compound. One common method involves the reaction of (R,S)-phenylglycinol with diethyl carbonate in the presence of a base like potassium carbonate. chemicalbook.com This reaction is typically heated to drive the formation of the oxazolidinone ring through the distillation of ethanol (B145695). chemicalbook.com The resulting product can then be purified by crystallization. chemicalbook.com

Another approach starts with the reduction of N-Boc-L-phenylglycine using a borane (B79455) reagent to produce N-Boc-L-phenylglycinol. google.com This intermediate then undergoes a ring-closing reaction, catalyzed by a base such as sodium tert-butoxide, to yield (S)-4-phenyl-2-oxazolidinone. google.com This method is noted for avoiding highly toxic reagents. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| (R,S)-Phenylglycinol | Diethyl carbonate, K₂CO₃ | (R,S)-4-Phenyloxazolidin-2-one | 85% | chemicalbook.com |

| N-Boc-L-phenylglycinol | Sodium tert-butoxide | (S)-4-Phenyloxazolidin-2-one | Not specified | google.com |

Carbonylation Reactions of β-Amino Alcohols

The carbonylation of β-amino alcohols represents a significant strategy for the synthesis of oxazolidin-2-ones. beilstein-archives.orgresearchgate.net This method involves the reaction of a β-amino alcohol with a source of carbonyl, such as carbon monoxide or a dialkyl carbonate, to form the cyclic carbamate (B1207046) structure. beilstein-archives.orgresearchgate.net Palladium-based catalysts, for instance, have been effectively used to facilitate the oxidative carbonylation of β-amino alcohols under relatively mild conditions. researchgate.netcnr.it For example, 2-amino-2-phenylethan-1-ol can be converted to this compound in high yield using a palladium tetraiodide supported catalyst with carbon monoxide and air. cnr.it These catalytic systems often exhibit high efficiency and can be recycled, adding to the sustainability of the process. cnr.it

| β-Amino Alcohol | Catalyst System | Product | Yield | Reference |

| 2-Amino-2-phenylethan-1-ol | PdI₄@SiO₂-POSS-Imi-I, CO, Air | This compound | 83% | cnr.it |

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | PdI₂/KI, CO, Air | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | 81% | researchgate.net |

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These advanced strategies often involve one-pot reactions and cycloaddition processes, which can reduce reaction times, minimize waste, and avoid the use of hazardous materials.

One-Pot Synthesis Methods for Oxazolidinones

One-pot syntheses offer a streamlined approach to oxazolidinones by combining multiple reaction steps into a single procedure without isolating intermediates. beilstein-archives.orgbeilstein-journals.org This methodology is advantageous as it can lead to shorter reaction times, good yields, and simpler purification processes. beilstein-archives.orgbeilstein-journals.org For instance, a one-pot reaction involving chlorosulfonyl isocyanate (CSI) and epoxides has been developed to produce oxazolidinones and five-membered cyclic carbonates. beilstein-archives.orgbeilstein-journals.org This metal-free approach proceeds under mild conditions and offers a straightforward route to these heterocyclic compounds. beilstein-archives.orgbeilstein-journals.org

Cycloaddition Reactions of Epoxides with Isocyanates

The [3+2] cycloaddition reaction between epoxides and isocyanates is a powerful and atom-economical method for constructing the oxazolidinone ring. rsc.orgacs.org This reaction can be catalyzed by various systems, including Lewis acids and metal complexes. rsc.org For example, a catalyst system composed of (Salcen)Cr(III) and a Lewis base has been shown to be highly active and selective for the cycloaddition of epoxides and aryl isocyanates, yielding N-aryl-substituted oxazolidinones in high yields under mild conditions. rsc.org

The reaction of styrene (B11656) oxide with chlorosulfonyl isocyanate (CSI) can regioselectively produce this compound. beilstein-archives.orgbeilstein-journals.org Solid-phase synthesis approaches have also been developed, where resin-bound epoxides react with isocyanates at elevated temperatures to give oxazolidinones in high yields and purity, which is particularly useful for creating libraries of compounds for drug discovery. acs.orgnih.gov

| Epoxide | Isocyanate/Reagent | Catalyst/Conditions | Product | Reference |

| Styrene oxide | Chlorosulfonyl isocyanate (CSI) | Dichloromethane (B109758), Room Temperature | This compound | beilstein-archives.orgbeilstein-journals.org |

| Terminal epoxides | Aryl isocyanates | [(Salcen)CrIII + Lewis base] | N-aryl-substituted oxazolidinones | rsc.org |

| Resin-bound epoxides | Isocyanates | Elevated temperature | Oxazolidinones | acs.orgnih.gov |

Environmentally Benign Protocols for Synthesis

The development of environmentally friendly, or "green," synthetic routes for this compound and its derivatives is a significant area of research, aiming to reduce the use of hazardous materials and improve economic viability. google.com One notable green approach involves the synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycine. This method proceeds by reducing the starting material with a borane reagent to yield N-Boc-L-phenylglycinol, which then undergoes a catalyzed ring-closing reaction. google.comnbinno.com This process is advantageous as it avoids cytotoxic reagents and solvents, aligning with the principles of green chemistry and making it suitable for industrial applications. google.comnbinno.com The catalyst in the ring-closing step can be potassium tert-butoxide or sodium tert-butoxide. google.com

Another environmentally conscious method utilizes the reaction of L-phenylglycine with diethyl carbonate. nbinno.comchemicalbook.com This synthesis is performed in the presence of potassium carbonate at elevated temperatures (130-140°C), leading to the formation of this compound as ethanol is distilled off. chemicalbook.com This procedure offers a more sustainable alternative to traditional methods that may employ more hazardous reagents.

Furthermore, the chemical fixation of carbon dioxide (CO2) into aziridines presents a green pathway to oxazolidinones. acs.orgsciengine.com An iron-catalyzed cycloaddition of CO2 to N-phenyl aziridine (B145994) has been demonstrated as a regioselective method for producing these valuable compounds. acs.org This approach is particularly noteworthy for its use of a readily available and non-toxic C1 source, contributing to more sustainable chemical processes. acs.orgsciengine.com The use of ionic liquids, such as [Et3NH][HSO4], as both a catalyst and a solvent-free medium, also represents a green approach for synthesizing oxazolidine (B1195125) derivatives. rsc.org

These environmentally benign protocols are crucial for the large-scale production of this compound and its derivatives, which are important intermediates in the pharmaceutical industry. google.comnbinno.com

Synthesis of Substituted and Functionalized this compound Derivatives

The nitrogen atom of the this compound ring is a common site for substitution, leading to a diverse range of derivatives with various applications. N-acylation is a frequently employed strategy. For instance, (R)-N-cinnamoyl-4-phenyloxazolidin-2-one can be synthesized, and its subsequent diastereoselective bromination in the presence of Lewis acids has been studied. grafiati.com Similarly, chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates have been prepared through a diastereoselective and practical strategy starting from (R)-(–)-2-phenylglycinol and methyl propiolate. mdpi.com This synthesis involves the initial formation of chiral acrylamides followed by a DABCO-catalyzed condensation with methyl propiolate. mdpi.com

The synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates has also been reported. grafiati.com This involves a stereospecific reaction between (S)-2-phenylglycinol, ethyl glyoxalate, formaldehyde, and benzotriazole (B28993) to form an intermediate which then undergoes regiospecific substitution of the benzotriazolyl group to yield various chiral N-substituted oxazolidines. grafiati.com

Another approach involves the synthesis of (R)-(-)-4-Phenyl-2-oxazolidinone based azetidinones. researchgate.net This is achieved by reacting (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid with aromatic imines in the presence of thionyl chloride and triethylamine, proceeding through a [2+2] cycloaddition. researchgate.net

The introduction of a benzyloxycarbonyl (Cbz) group at the N3 position is another important modification. This is typically accomplished by reacting a 4-substituted-oxazolidin-2-one with benzyloxycarbonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).

The following table summarizes some examples of N-substituted this compound derivatives and their synthetic precursors.

| N-Substituent Group | Starting Materials | Key Reagents/Catalysts |

| Acryloyl | (R)-(–)-2-phenylglycinol, Acryloyl chlorides | K2CO3 |

| Acryloyl-acetate | Chiral acrylamides, Methyl propiolate | DABCO |

| (Benzotriazol-1-yl)methyl-carboxylate | (S)-2-Phenylglycinol, Ethyl glyoxalate, Formaldehyde | Benzotriazole |

| Azetidinone | (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid, Aromatic imines | Thionyl chloride, Triethylamine |

| Benzyloxycarbonyl | (4R)-phenyl-oxazolidin-2-one | Benzyloxycarbonyl chloride, DIPEA |

Modifications to the oxazolidinone ring itself, particularly the substitution of the carbonyl oxygen with sulfur, lead to important thio-derivatives. The synthesis of 4-phenyloxazolidine-2-thione (B15285123) is a key example. A green chemistry approach for this conversion involves reacting (S)-4-phenyl-2-oxazolidinone with sulfur powder and ammonium (B1175870) sulfide (B99878) or ammonium polysulfide. google.com This method avoids the use of toxic carbon disulfide or expensive reagents like Lawesson's reagent. google.com Another method involves the reaction of β-amino alcohols with 1,1'-thiocarbonyldiimidazole, which is a less toxic alternative to carbon disulfide. clockss.org

The conversion of oxazolidin-2-thiones back to oxazolidin-2-ones can be achieved under mild conditions. For example, treatment of an activated (R)-S-ethyl-3-benzyl-4-phenyloxazolidin-2-thionium triflate with lithium hydroxide (B78521) monohydrate in acetonitrile (B52724) provides a "formal oxidation" to the corresponding oxazolidin-2-one. clockss.org

Further ring modifications can lead to other heterocyclic systems. The same activated thionium (B1214772) intermediate can be converted to (R)-3-benzyl-4-phenylthiazolidin-2-one upon treatment with lithium iodide. clockss.org Subsequent thionation of this product with Lawesson's reagent yields (R)-3-benzyl-4-phenylthiazolidin-2-thione. clockss.org These transformations highlight the versatility of the oxazolidinone scaffold for creating a variety of chiral heterocyclic compounds. clockss.orgresearchgate.net

The synthesis of N-substituted cyclic thiourethanes, such as 4(S)-(methoxycarbonyl)-N-benzyl-1,3-oxazolidine-2-thione, has also been accomplished starting from L-serine methyl ester hydrochloride. researchgate.net

The following table outlines the synthesis of some ring-modified analogs of this compound.

| Derivative | Starting Material | Key Reagents |

| (S)-4-Phenyloxazolidine-2-thione | (S)-4-Phenyloxazolidin-2-one | Sulfur powder, Ammonium sulfide/polysulfide |

| (R)-3-Benzyl-4-phenyloxazolidin-2-one | (R)-3-Benzyl-4-phenyloxazolidin-2-thione (activated) | LiOH·H2O |

| (R)-3-Benzyl-4-phenylthiazolidin-2-one | (R)-3-Benzyl-4-phenyloxazolidin-2-thione (activated) | LiI |

| (R)-3-Benzyl-4-phenylthiazolidin-2-thione | (R)-3-Benzyl-4-phenylthiazolidin-2-one | Lawesson's reagent |

4 Phenyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamentals of Chiral Auxiliary-Mediated Asymmetric Reactions

Chiral auxiliaries guide the stereochemical course of a reaction by creating a biased environment that favors the formation of one stereoisomer over others. numberanalytics.com This control is achieved through several key principles:

Steric Hindrance : The bulky groups on the chiral auxiliary physically obstruct the approach of reactants from one face of the molecule, thereby directing attack to the less hindered face. numberanalytics.com In the case of 4-phenyloxazolidin-2-one, the phenyl group at the 4-position plays a crucial role in directing incoming reagents. vulcanchem.com

Chelation Control : The auxiliary can coordinate with a metal ion, forming a rigid, chelated intermediate. This locks the conformation of the substrate and directs the subsequent reaction to a specific face of the molecule. numberanalytics.com

Electronic Effects : The electronic properties of the auxiliary can influence the reactivity of the substrate, making certain reaction pathways more favorable. numberanalytics.com

The effectiveness of a chiral auxiliary is determined by its ability to provide high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal to yield the enantiomerically enriched product. wikipedia.org Oxazolidinone auxiliaries, including this compound, are well-regarded for their high levels of stereocontrol and their reliable performance in a range of reactions. wikipedia.orgthieme-connect.com

Applications in Carbon-Carbon Bond Formation

This compound has proven to be a highly effective chiral auxiliary in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for constructing new carbon-carbon bonds while creating one or two new stereocenters. researchgate.net Evans' oxazolidinone auxiliaries, including (R)- and (S)-4-phenyloxazolidin-2-one, have been instrumental in this area. wikipedia.orgvulcanchem.com When an N-acyl derivative of this compound is converted to its corresponding boron enolate, it reacts with aldehydes with a high degree of stereoselectivity. researchgate.net The rigid transition state, organized by the boron atom, combined with the steric influence of the phenyl group on the oxazolidinone, dictates the facial selectivity of the enolate, leading to the predictable formation of either syn- or anti-aldol products.

A domino silylation-aldol reaction involving enoyloxazolidinones and various aldehydes, catalyzed by a copper complex, has been shown to produce high diastereoselectivities, with diastereomeric ratios ranging from 78:22 to 95:5. lookchem.com This methodology allows for the creation of a controlled chiral quaternary carbon when methacryloyloxazolidinones are used. lookchem.com

Asymmetric Darzens Condensation for Optically Active Glycidic Esters

The Darzens condensation, or glycidic ester condensation, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester. buchler-gmbh.com The use of a chiral auxiliary allows for an asymmetric version of this reaction. Research has shown that (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, a derivative of (R)-phenylglycine, serves as an effective chiral auxiliary in the asymmetric Darzens reaction to produce optically active glycidic esters. benthamscience.comresearchgate.netbenthamdirect.com This approach provides a practical route to these valuable chiral building blocks. benthamscience.comresearchgate.net

Highly Stereoselective Conjugate Addition to Nitroalkenes

The conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries can render this process highly stereoselective. Specifically, the potassium salt of (R)- or (S)-4-phenyloxazolidin-2-one undergoes a highly diastereoselective conjugate addition to nitroalkenes. arkat-usa.orgacs.orgnih.gov

This reaction has been used to synthesize the stereoisomers of D-dethiobiotin from a single nitroalkene. researchgate.net The addition of the potassium salt of (R)-4-phenyloxazolidin-2-one to the nitroalkene produced two diastereomeric nitro compounds. researchgate.net These adducts can then serve as precursors for enantiopure β-amino acids, 1,2-diamines, and amines after modification of the nitro group and cleavage of the oxazolidinone auxiliary. arkat-usa.org The stereoselectivity of the addition is influenced by the steric hindrance of the group at the C(4) position of the oxazolidinone ring. researchgate.net

A diastereoselective auxiliary-mediated vinylation/ numberanalytics.comrsc.org-Brook rearrangement/vinylogous Michael cascade involving a silyl (B83357) glyoximide derived from this compound and nitroalkenes has also been reported. unc.edu This reaction proceeds with complete regio- and diastereocontrol. unc.edu

| Reactant 1 | Reactant 2 | Auxiliary | Diastereomeric Excess (de) | Reference |

| Potassium salt of (R)-4-phenyloxazolidin-2-one | Nitroalkene | (R)-4-phenyloxazolidin-2-one | >90% | arkat-usa.org |

| Potassium salt of (S)-4-phenyloxazolidin-2-one | Nitroalkene | (S)-4-phenyloxazolidin-2-one | >90% | arkat-usa.org |

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When a chiral auxiliary is attached to the diene or dienophile, the reaction can proceed with high diastereoselectivity. thieme-connect.com this compound has been successfully employed as a chiral auxiliary in Diels-Alder reactions. rsc.orgrsc.orgresearchgate.net

Theoretical studies have been conducted to understand the facial selectivity of Diels-Alder reactions involving optically active oxazolidin-2-one-substituted dienes. nih.gov These studies have aided in the development of related auxiliaries, such as (R)-4-phenyloxazolidin-2-thione, which has shown to be a very effective chiral auxiliary for the cycloaddition of 1-aminodienes. nih.govfigshare.comresearchgate.net The thione auxiliary can provide better facial selectivity than the corresponding oxazolidinone due to increased steric hindrance. ua.es

Terminally N-substituted dienes derived from this compound participate in Diels-Alder reactions with a range of activated dienophiles. rsc.orgrsc.org These reactions are reported to be completely regioselective and endo-selective, with good to excellent diastereomeric excess. rsc.orgrsc.org For example, the reaction of N-butadienyl-(R)-4-phenyloxazolidin-2-one with dienophiles like N-phenylmaleimide proceeds with high stereocontrol. rsc.orgacs.org A model has been developed to rationalize the stereochemical outcome of these cycloadditions. rsc.orgrsc.org

| Diene | Dienophile | Yield | Diastereomeric Ratio | Reference |

| N-butadienyl-(R)-4-phenyloxazolidin-2-one | N-phenylmaleimide | 75% | >98:2 | rsc.org |

Cycloaddition of 1-aminodiene

The use of this compound and its derivatives as chiral auxiliaries in the Diels-Alder reaction of 1-aminodienes has been a subject of study to achieve high facial selectivity. Theoretical investigations into the facial selectivity of dienes substituted with optically active oxazolidin-2-one have been conducted. nih.govresearchgate.net These studies led to the design and development of related structures, such as (R)-4-phenyloxazolidin-2-thione, as a highly effective chiral auxiliary for the cycloaddition of 1-aminodiene. nih.govresearchgate.net

In the context of N-(butadienyl)-4-phenyloxazolidin-2-one, while the auxiliary does permit subsequent cleavage of the cycloadduct to yield a primary amine, the observed selectivities were found to be in the moderate to good range. acs.org Efforts to enhance this facial selectivity through structural modifications have been a key area of research. acs.org The goal of these modifications is to create a more effective chiral auxiliary for asymmetric Diels-Alder reactions involving 1-aminodienes. acs.org

Research has also explored the synthesis of chiral amido-dienes from various chiral oxazolidinones, including those based on the this compound framework, using palladium-catalyzed carbon-nitrogen bond formation. researchgate.net This method produces the desired chiral amido-dienes in yields ranging from moderate to excellent. researchgate.net These resulting dienes have been successfully employed in Diels-Alder reactions, leading to the formation of chiral cyclic ketones with high levels of enantioselectivity after hydrolysis. researchgate.net

A comparative table of selectivities for different auxiliaries is presented below:

| Chiral Auxiliary | Reaction Type | Selectivity (dr or ee) | Reference |

|---|---|---|---|

| N-(butadienyl)-4-phenyloxazolidin-2-one | Diels-Alder Cycloaddition | Moderate to good | acs.org |

| (R)-4-phenyloxazolidin-2-thione | Diels-Alder Cycloaddition of 1-aminodiene | Very effective | nih.govresearchgate.net |

| Chiral amido-dienes from oxazolidinones | Diels-Alder Cycloaddition | Up to 93:7 dr | researchgate.net |

| Resulting chiral cyclic ketones | Hydrolysis of Diels-Alder adducts | Up to 92% ee | researchgate.net |

Applications in Stereoselective Amino Acid Synthesis

This compound has proven to be a valuable chiral resolution reagent and auxiliary in the stereoselective and asymmetric synthesis of various amino acids. rsc.org It has been successfully utilized in a novel method for the high-yield synthesis of individual isomers of β-branched α-amino acids. rsc.orgresearchgate.net This method employs this compound not just as a chiral auxiliary but also as the resolving agent. rsc.org

The versatility of this compound extends to its use as a building block in the synthesis of α-amino acids, which are fundamental components of proteins and peptides. lookchem.com Its application facilitates the creation of new synthetic pathways to obtain enantiomerically pure α-amino acids, a critical requirement for producing biologically active peptides and proteins. lookchem.com

Furthermore, research has demonstrated the highly diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to nitroalkenes. arkat-usa.org The resulting adducts serve as precursors for enantiopure β-amino acids following modification of the nitro group and cleavage of the oxazolidinone auxiliary. arkat-usa.org

The following table summarizes the key applications of this compound in amino acid synthesis:

| Application | Type of Amino Acid | Role of this compound | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | β-branched α-amino acids | Chiral resolution reagent and auxiliary | High yield of individual isomers | rsc.orgresearchgate.net |

| Enantioselective Synthesis | α-amino acids | Chiral synthon | Development of novel synthetic routes to enantiomerically pure products | lookchem.com |

| Asymmetric Synthesis | β-amino acids | Chiral auxiliary in conjugate addition | Precursors to enantiopure β-amino acids | arkat-usa.org |

Role in Enantiopure Pharmaceutical Intermediate Synthesis

(S)-4-Phenyloxazolidin-2-one is a crucial chiral auxiliary in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. researchgate.netnbinno.com It plays a key role in establishing the stereochemistry of critical intermediates.

The stereodirecting capability of (S)-4-phenyl-2-oxazolidinone is significant in the enolate condensation step. rhhz.net The enantiomer, (R)-4-phenyl-2-oxazolidinone, can be used to generate the corresponding enantiomeric chiral intermediates. rhhz.net

The following table outlines intermediates formed using this compound in Ezetimibe synthesis:

| Intermediate Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxo-pentyl]-4-phenyl-oxazolidin-2-one | 5-(4-Fluorophenyl)-5-oxopentanoic acid, (S)-4-phenyloxazolidin-2-one | Pivaloyl chloride, LiCl, CBS/BH3 | researchgate.net |

| (S)-1-(4-fluorophenyl)-5-(2-oxo-phenyloxazolidinyl-3-yl)pentane-1,5-dione | ((1-(4-fluorophenyl)vinyl)oxo)trimethylsilane, (S)-3-acryloyl-4-phenyloxazolidin-2-one | - | google.comnih.gov |

(S)-4-Phenyloxazolidin-2-one serves as an important intermediate in the synthesis and development of the cholesterol absorption inhibitor AZD4121. nbinno.comchemicalbook.comcymitquimica.com Its role as a versatile chiral auxiliary is critical in constructing the chiral centers required for the biological activity of the final pharmaceutical compound. nbinno.comchemicalbook.com The use of this auxiliary facilitates the production of enantiomerically pure compounds, which is a key consideration in the development of drugs like AZD4121. nbinno.com

In the synthesis of Fesoterodine, an antimuscarinic agent, (4R)-4-phenyl-oxazolidin-2-one is employed as a chiral auxiliary. researchgate.net A reported synthetic strategy involves the reaction of 3-(2-benzyloxy-5-bromophenyl)acrylic acid with (4R)-4-phenyl-oxazolidin-2-one in the presence of lithium chloride. researchgate.net This reaction yields the intermediate 3-[3-(2-benzyloxy-5-bromophenyl)-acryloyl]-(4R)-4-phenyl-oxazolidin-2-one. researchgate.net

Subsequent reaction of this intermediate with a phenyl Grignard reagent in the presence of copper(I) chloride and dimethyl sulfide (B99878) leads to the formation of 3-[3-(2-benzyloxy-5-bromophenyl)-(3S)-3-phenylpropionyl]-(4R)-4-phenyloxazolidin-2-one. researchgate.netgoogleapis.com This sequence demonstrates the utility of the chiral auxiliary in controlling the stereochemistry during the conjugate addition of the phenyl group. researchgate.net

The table below details the intermediates synthesized using this compound in the Fesoterodine synthesis pathway:

| Intermediate Name | Key Reactants | Chiral Auxiliary | Reference |

|---|---|---|---|

| 3-[3-(2-benzyloxy-5-bromophenyl)-acryloyl]-(4R)-4-phenyl-oxazolidin-2-one | 3-(2-benzyloxy-5-bromophenyl)acrylic acid | (4R)-4-phenyl-oxazolidin-2-one | researchgate.net |

| 3-[3-(2-benzyloxy-5-bromophenyl)-(3S)-3-phenylpropionyl]-(4R)-4-phenyloxazolidin-2-one | 3-[3-(2-benzyloxy-5-bromophenyl)-acryloyl]-(4R)-4-phenyl-oxazolidin-2-one, Phenylmagnesium bromide | (4R)-4-phenyl-oxazolidin-2-one | researchgate.netgoogleapis.com |

Recycling and Regeneration of this compound Chiral Auxiliaries

A significant advantage of using this compound as a chiral auxiliary in asymmetric synthesis is its ability to be easily recycled under mild conditions. nbinno.comchemicalbook.com This recyclability enhances its commercial potential and makes it an economically attractive option for industrial-scale applications. nbinno.comchemicalbook.com After the desired stereoselective transformation, the auxiliary is typically cleaved from the product and can be recovered for reuse in subsequent reactions. This process aligns with the principles of green chemistry by minimizing waste. nbinno.com

Reactivity and Mechanistic Studies of 4 Phenyloxazolidin 2 One

Ring-Opening Reactions and Deprotection Strategies

The cleavage of the oxazolidinone ring, or "deprotection," is a critical step when the heterocycle is used as a chiral auxiliary, as it liberates the newly synthesized chiral molecule. The strategies for this process are designed to be efficient and mild to avoid racemization or degradation of the target product.

While the oxazolidinone ring is generally stable, it can undergo ring-opening reactions through several pathways. ambeed.com Hydrolysis under acidic or basic conditions can cleave the ring to yield the corresponding amino alcohol. ambeed.com The carbonyl group can also be reduced using powerful reducing agents like lithium aluminum hydride. ambeed.com

A well-documented strategy for deprotection, particularly for the analogous 4-phenyloxazolidin-2-thione, involves a multi-step sequence designed to release a primary amine. clockss.org This method leverages the reactivity of the thiocarbonyl group for activation. The process includes:

Activation: S-alkylation of the thiocarbonyl group with an alkyl triflate (e.g., ethyl triflate) to form a reactive S-alkyl oxazolidin-2-thionium intermediate. clockss.org

Ring Opening: Nucleophilic attack at the C5 position of the ring by an iodide salt, such as rubidium iodide (RbI), which causes the ring to open. clockss.orgugent.be

Elimination and Hydrolysis: Subsequent elimination induced by a base like DBU, followed by acid hydrolysis and saponification, ultimately liberates the desired primary amine. ugent.beresearchgate.net

This sequence highlights a versatile deprotection method that avoids harsh conditions like the use of sodium in liquid ammonia, which are incompatible with many functional groups. clockss.org

Heterocyclic Interconversion Pathways

The activated intermediates formed during the reactivity studies of oxazolidinone analogues can be strategically diverted to create different heterocyclic systems. This demonstrates the utility of the 4-phenyloxazolidinone core as a template for generating structural diversity.

A prominent example is the selective interconversion of (R)-3-benzyl-4-phenyloxazolidin-2-thione into three other heterocycles. clockss.orgresearchgate.net The key intermediate, (R)-S-ethyl-3-benzyl-4-phenyloxazolidin-2-thionium triflate, serves as a branch point for these transformations. ugent.beresearchgate.net Depending on the reagent and conditions used, this single intermediate can be converted chemoselectively and stereoselectively into different products. clockss.org

The specific interconversion pathways are as follows:

Oxazolidin-2-one Formation: Treatment of the activated thionium (B1214772) intermediate with lithium hydroxide (B78521) (LiOH) monohydrate in acetonitrile (B52724) results in a "formal oxidation" to yield (R)-3-benzyl-4-phenyloxazolidin-2-one. clockss.org

Thiazolidin-2-one Formation: The reaction of the same activated intermediate with lithium iodide (LiI) in acetonitrile at 60 °C leads to the formation of (R)-3-benzyl-4-phenylthiazolidin-2-one. clockss.org

Thiazolidin-2-thione Formation: The resulting thiazolidin-2-one can be further converted into (R)-3-benzyl-4-phenylthiazolidin-2-thione in high yield by treatment with Lawesson's reagent in toluene. clockss.org

These transformations are highly efficient and preserve the stereochemistry at the C4 position, showcasing a powerful method for controlled heterocyclic rearrangement. clockss.orgresearchgate.net

Table 1: Heterocyclic Interconversions from Activated (R)-3-benzyl-4-phenyloxazolidin-2-thione

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| (R)-S-ethyl-3-benzyl-4-phenyloxazolidin-2-thionium triflate | LiOH·H₂O, MeCN, 60 °C | (R)-3-benzyl-4-phenyloxazolidin-2-one | clockss.org |

| (R)-S-ethyl-3-benzyl-4-phenyloxazolidin-2-thionium triflate | LiI, MeCN, 60 °C | (R)-3-benzyl-4-phenylthiazolidin-2-one | clockss.org |

| (R)-3-benzyl-4-phenylthiazolidin-2-one | Lawesson's reagent, Toluene, 85 °C | (R)-3-benzyl-4-phenylthiazolidin-2-thione | clockss.org |

Reactions with Specific Reagents and Catalysts

The 4-phenyloxazolidin-2-one moiety can participate in a variety of reactions, either as a substrate or as a directing group or ligand that influences the outcome of a chemical transformation.

Reaction with Chlorosulfonyl Isocyanate (CSI): In a one-pot synthesis, epoxides such as styrene (B11656) oxide react with chlorosulfonyl isocyanate under mild, metal-free conditions to produce this compound alongside a five-membered cyclic carbonate. beilstein-journals.orgresearchgate.net The reaction proceeds in good yields, with dichloromethane (B109758) (DCM) being the optimal solvent. beilstein-journals.org

Dirhodium(II) Catalysts: (4S)-4-phenyloxazolidin-2-one has been used to create the chiral dirhodium(II) catalyst, tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II), abbreviated as [Rh₂(4S)-phox)₄]. researchgate.net This catalyst is effective in mediating various metal carbene transformations, including intramolecular cyclopropanation and C-H insertion reactions of diazoacetates and diazoacetamides, albeit with modest enantioselectivity compared to other related catalysts. researchgate.net

Fe(II)-Iminopyridine Catalysts: An iron(II)-iminopyridine complex has been shown to catalyze the cycloaddition of aziridines and carbon dioxide to regioselectively form oxazolidinones. acs.org This method allows for the synthesis of compounds like 5-phenyloxazolidin-2-one from the corresponding aziridine (B145994) with high regioselectivity. acs.org

Table 2: Reactions Involving this compound and its Derivatives

| Reactant(s) | Reagent/Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Styrene oxide | Chlorosulfonyl isocyanate (CSI) | This compound | One-pot synthesis under mild, metal-free conditions. | beilstein-journals.orgresearchgate.net |

| Diazoacetates | [Rh₂(4S)-phox)₄] | Cyclopropanes, Lactones | Catalyzes metal carbene C-H insertion and cyclopropanation. | researchgate.net |

| 2-Phenylaziridine, CO₂ | Fe(II)-Iminopyridine Complex | 5-Phenyloxazolidin-2-one | Highly regioselective cycloaddition. | acs.org |

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand and predict the interactions between a ligand, such as a 4-phenyloxazolidin-2-one derivative, and its target receptor. nih.gov The methodology involves a search algorithm to generate various poses of the ligand within the receptor's binding site and a scoring function to evaluate the energy of each pose, thereby estimating the binding affinity. nih.gov

The sigma-1 (σ1) receptor, an intracellular ligand-operated chaperone protein, has been a significant target for ligands derived from the this compound scaffold. nih.gov Computational studies have been instrumental in designing and evaluating new σ1 receptor ligands.

Molecular modeling and MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been used to predict the binding affinity of these compounds. In one study, computational data suggested that replacing a benzoxazolone moiety with a more flexible this compound group could slightly enhance the binding affinity for the σ1 receptor. units.it The derivative (R)-2b, featuring this scaffold, was predicted to have a favorable binding free energy (ΔGbind) of -11.72 kcal/mol. units.it Experimental binding assays confirmed that this compound derivatives were among the most potent σ1 receptor binders, with Ki values ranging from 0.95 to 25 nM. units.it

Docking studies have elucidated the specific interactions that govern the binding of ligands to the σ1 receptor. Key interactions often involve a salt bridge between the protonated nitrogen atom of the ligand and the glutamate (B1630785) (Glu172) or aspartate (Asp29) residues in the receptor's binding site. researchgate.nettemple.edu Additionally, hydrophobic interactions between the aryl rings of the ligand and receptor residues like Leucine (Leu105, Leu95, Leu182) and Methionine (Met93), as well as Pi-cation interactions with Tyrosine (Tyr147), are crucial for stable binding. researchgate.nettemple.educnr.it These computational predictions have shown strong agreement with co-crystal structures of known ligands bound to the receptor, validating the docking models. researchgate.net

Table 1: Predicted Binding Affinities and Key Interactions for σ1 Receptor Ligands

| Compound/Derivative | Computational Method | Predicted Binding Free Energy (ΔGbind) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (R)-2b (this compound derivative) | MM-PBSA | -11.72 kcal/mol | Not Specified | units.it |

| 4-IBP (Reference Ligand) | Docking | Not Specified | Glu172, Leu105, Leu95 | researchgate.net |

| Generic Phenyl Piperazine Ligands | Docking | Not Specified | Asp29, Tyr147 | temple.edu |

Quantum Chemical Calculations and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for studying the electronic structure of molecules and elucidating reaction mechanisms. researchgate.net These calculations can model transition states, determine activation energies, and predict the regio- and stereoselectivity of chemical reactions. researchgate.netu-tokyo.ac.jp

One study employed DFT calculations at the M06-2X/6-31+G(d,p) level to investigate the one-pot reaction between styrene (B11656) oxide and chlorosulfonyl isocyanate, which yields this compound. beilstein-journals.org The investigation of the potential energy surfaces revealed that the cycloaddition reaction proceeds through an asynchronous concerted mechanism, both in the gas phase and in dichloromethane (B109758) (DCM) solvent. beilstein-journals.org

In another example, the [4+2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one was examined using Molecular Electron Density Theory (MEDT) at the B3LYP/6-311++G(d,p) level. researchgate.netresearchgate.net Analysis of Parr functions and activation energies demonstrated that the reaction is highly regio- and stereoselective, which aligned perfectly with experimental findings. researchgate.netresearchgate.net The study revealed a single-step mechanism with a highly asynchronous transition state. researchgate.net

Table 2: Summary of Quantum Chemical Studies on Reactions Involving this compound

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Formation of this compound from styrene oxide and chlorosulfonyl isocyanate | DFT (M06-2X/6-31+G(d,p)) | Proceeds via an asynchronous concerted mechanism. | beilstein-journals.org |

| [4+2] Cycloaddition with (S)-3-acryloyl-4-phenyloxazolidin-2-one | DFT (B3LYP/6-311++G(d,p)) | Reaction is regio- and stereoselective; occurs via a single-step, highly asynchronous mechanism. | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is crucial for establishing Structure-Activity Relationships (SAR), which explain how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are used to predict the bioactivity of novel oxazolidinone derivatives.

For a series of oxazol-2-one-3-carboxamides, which included 4-phenyl-oxazol-2-one derivatives, SAR exploration was conducted to develop potent inhibitors of human acid ceramidase (hAC). nih.gov This computational design strategy aimed to disrupt the molecular planarity of a known bicyclic inhibitor scaffold, leading to the identification of 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide as an initial hit compound. nih.gov Subsequent chemical optimization, guided by SAR, led to the development of highly potent and drug-like hAC inhibitors. nih.gov

Similarly, SAR studies on oxazolidinone derivatives as antibacterial agents have used computational modeling to understand how modifications to the structure affect binding affinity to bacterial ribosomes, aiming to enhance potency while minimizing toxicity.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds. libretexts.org For chiral molecules like this compound, the specific conformation can dictate the stereochemical outcome of a reaction.

The rigid oxazolidinone ring restricts conformational flexibility, which is a key feature in its role as a chiral auxiliary. The phenyl group at the 4-position adopts a specific orientation that effectively shields one face of the molecule, directing incoming reagents to the opposite face and thus controlling the stereochemistry of the product.

Computational methods, often in conjunction with experimental techniques like X-ray diffraction and NMR, are used to predict the most stable conformations and to rationalize the stereochemical outcomes of reactions. For example, in a diastereomeric mixture of (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one, the oxazolidinone ring was found to have a twist conformation on the C-C bond, with the phenyl ring inclined at a significant angle to the plane of the oxazolidinone ring. researchgate.net In Diels-Alder reactions, the oxazolidin-2-thione chiral auxiliary, a close analogue, has been shown to be highly effective in facial discrimination, leading to single stereoisomers, with the absolute configuration being established by X-ray analysis and supported by computational predictions. researchgate.net

Advanced Applications and Derivatization in Medicinal Chemistry

Development of Oxazolidinone Antibacterial Agents

The oxazolidinone class of antibiotics represents a significant advancement in the fight against drug-resistant bacteria. rsc.org As the first truly new class of antibiotics to be approved in several decades, they offer a novel mechanism of action that is effective against a wide array of Gram-positive pathogens. nih.gov The core structure, often featuring the 4-phenyloxazolidin-2-one moiety or its derivatives, is central to their antibacterial efficacy.

Oxazolidinones exhibit potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive bacteria. mdpi.com This includes clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govchemicalbook.comnih.gov The emergence of these resistant strains has posed a significant challenge in clinical settings, and oxazolidinones have become a critical therapeutic option. rsc.org Their effectiveness against these resilient bacteria is a key attribute, offering a solution where other classes of antibiotics have failed. researchgate.net The development of linezolid, the first commercially successful oxazolidinone antibiotic, marked a turning point in treating serious infections caused by these MDR organisms. mdpi.com

The foundational structure of this compound has served as a template for the design and synthesis of numerous novel derivatives with enhanced antimicrobial properties. nih.gov Researchers have explored modifications at various positions of the oxazolidinone ring to improve potency, expand the spectrum of activity, and overcome resistance. rsc.org Strategies for creating new antimicrobial agents often involve generating hybrid molecules that combine the oxazolidinone core with other bioactive heterocyclic moieties. mdpi.com The synthesis of these new derivatives is a dynamic area of research, with a continuous effort to develop next-generation antibiotics that can combat emerging resistance. researchgate.netresearchgate.net

Below is a table summarizing some novel oxazolidinone derivatives and their antimicrobial activity spectrum.

Table 1: Examples of Novel Oxazolidinone Derivatives and their Activity| Compound Class | Key Structural Modification | Target Pathogens | Reference |

|---|---|---|---|

| Azetidinones based on (R)-(-)-4-Phenyl-2-oxazolidinone | Addition of an azetidinone ring | Gram-positive and Gram-negative bacteria | nih.gov |

| Triazolyl derivatives | Incorporation of a triazole ring | Gram-positive pathogens | illinoisstate.edu |

| Carbon-carbon linked pyrazolylphenyl analogues | C-C linked pyrazole (B372694) at the phenyl ring | Gram-positive and fastidious Gram-negative bacteria | mdpi.com |

| Thioamide derivatives | Replacement of an amide with a thioamide | Gram-positive and fastidious Gram-negative pathogens | mdpi.com |

The antibacterial effect of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage. nih.govnih.gov Unlike many other protein synthesis inhibitors, oxazolidinones bind to the 50S ribosomal subunit. chemicalbook.comnih.gov This binding action prevents the formation of the initiation complex, a crucial step for the commencement of protein synthesis. drugbank.com Specifically, it interferes with the binding of N-formylmethionyl-tRNA to the ribosome. nih.gov This distinct mechanism means there is no cross-resistance with other classes of antibiotics that also target protein synthesis, making oxazolidinones particularly valuable. nih.gov

The structure-activity relationship (SAR) of oxazolidinone antibiotics has been extensively studied to optimize their therapeutic potential. nih.govnih.gov Key structural features of the this compound and its derivatives are crucial for their antibacterial activity. The oxazolidinone ring itself is a core pharmacophore. Modifications to the substituent at the C-5 position of the oxazolidinone ring can significantly impact potency. For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. Furthermore, substituents on the phenyl ring can influence the spectrum of activity and potency. illinoisstate.edunih.gov

Table 2: Key Structure-Activity Relationships in Antibacterial Oxazolidinones

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Oxazolidinone Ring | Core pharmacophore essential for activity. | |

| 5-Acetamidomethyl Substituent | Key for potent antibacterial activity. | nih.gov |

| C-5 Substituent Conversion | Can enhance in vitro activity (e.g., thiourea (B124793) group). | |

| Phenyl Ring Substituents | Can enhance potency, especially 3-aryl or heteroaryl rings. | nih.gov |

| Morpholine Ring Nitrogen | An electron-rich atom at this position can improve the safety profile. | illinoisstate.edu |

Role as Intermediates in Pharmaceutical Development Beyond Antibiotics

The utility of this compound extends beyond its direct incorporation into antibacterial agents. Its rigid, chiral structure makes it an excellent chiral auxiliary for asymmetric synthesis. This property is invaluable in the stereoselective synthesis of a wide range of complex molecules, including active pharmaceutical ingredients for various therapeutic areas.

Derivatives of the oxazolidinone scaffold are being explored for their potential in treating neurological disorders. Research has indicated that certain 3-amino-2-oxazolidinone (B196048) derivatives can modulate dopaminergic and serotoninergic neurotransmission, suggesting their potential as agents for neurological conditions. Some oxazolidine (B1195125) derivatives have been investigated for their anticonvulsant properties. Furthermore, oxazolone (B7731731) derivatives have been synthesized that demonstrate inhibitory activity against human acetylcholinesterase, a key target in the treatment of Alzheimer's disease, with studies showing cognitive improvements in animal models. The ability to design oxazolidinone-based compounds that can cross the blood-brain barrier is also a critical area of research, which could open up new therapeutic possibilities for central nervous system disorders.

Other Biological Activities of Oxazolidinone Derivatives

Beyond their well-established antibacterial efficacy, the versatile oxazolidinone scaffold has been explored for a range of other therapeutic applications. rsc.orgresearchgate.net Medicinal chemists have modified the core structure to develop derivatives with significant anti-inflammatory, anticancer, and antioxidant properties. rsc.orgresearchgate.net

Anti-inflammatory Activity

The oxazolidinone nucleus has served as a template for the development of novel anti-inflammatory agents. ijpsdronline.com Research has demonstrated that certain derivatives can modulate inflammatory pathways through various mechanisms.

A notable example is the oxazolidinone hydroxamic acid derivative, PH-251. nih.gov This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov In preclinical studies, PH-251 was shown to inhibit the biosynthesis of leukotriene C4 (LTC4) and prevent degranulation in activated mast cells. nih.gov Its efficacy was further demonstrated in a zymosan-induced peritonitis animal model, where it strongly inhibited multiple components of the inflammatory response. nih.gov In an allergic asthma model in mice, PH-251 significantly inhibited bronchial eosinophilic inflammation. nih.gov The anti-degranulation effect appears to be linked to the length of the straight-chain hydrocarbon substitution on the hydroxamic acid part of the molecule. nih.gov

Another study involved the synthesis of novel oxazolidinones fused with benzothiazine derivatives, which were subsequently screened for anti-inflammatory activity using the carrageenan-induced paw edema method in animal models. ijpsdronline.com

Table 1: Anti-inflammatory Activity of Oxazolidinone Derivative PH-251

| Compound | Mechanism of Action | Experimental Model | Observed Effects |

|---|---|---|---|

| PH-251 | Dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov | Zymosan-induced peritonitis. nih.gov | Strong inhibition of various components of peritonitis. nih.gov |

| IgE/allergen-activated mouse mast cells. nih.gov | Inhibition of leukotriene C4 (LTC4) biosynthesis and degranulation. nih.gov |

Anticancer and Anti-proliferative Activity

The anti-proliferative potential of oxazolidinone derivatives has been a significant area of investigation in oncology research. rsc.orgnih.gov Various modifications to the oxazolidinone ring have yielded compounds with potent cytostatic and cytotoxic activity against several human cancer cell lines. spandidos-publications.com

One series of 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated a wide range of cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, while showing no toxicity to non-tumorigenic MCF-10A cells. nih.gov Among the tested compounds, one derivative, designated OI, was particularly effective, inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This was evidenced by a reduction in the mitochondrial membrane potential, activation of caspase-9, and the release of cytochrome c. nih.gov

Another study focused on 5-(1H-1,2,3-triazolyl)methyl- and 5-acetamidomethyl-oxazolidinone derivatives. spandidos-publications.com Specifically, piperazino-oxazolidinone derivatives containing 4-N-(2-chlorocinnamoyl), 4-N-(4-nitrobenzoyl), and 4-N-methylsulfonyl groups showed the most potent cytostatic activity, inhibiting the proliferation of MCF7 human breast cancer cells by up to 70%. spandidos-publications.com Some of these compounds also demonstrated the ability to slow the motility and invasion of highly metastatic MDA-MB-231 breast cancer cells. spandidos-publications.com

Furthermore, the oxazolidinone scaffold has been utilized to target specific cancer-related enzymes. Researchers at Novartis developed oxazolidinone derivatives as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in various cancers like glioma and acute myelogenous leukemia. rsc.org

Table 2: In Vitro Anti-proliferative Activity of Selected Oxazolidinone Derivatives

| Compound Class/Name | Cancer Cell Line(s) | Activity (IC₅₀) | Reported Mechanism of Action |

|---|---|---|---|

| OI (5-(carbamoylmethylene)-oxazolidin-2-one derivative) | MCF-7 (Breast) | 17.66 µM nih.gov | Induces apoptosis via increased ROS levels and mitochondrial dysfunction. nih.gov |

| HeLa (Cervical) | 31.10 µM nih.gov | ||

| 2x (3-benzyl-3a-ethynyl-3,3a,7,7a-tetrahydrobenzo[d]oxazole-2,6-dione) | T24 (Bladder) | 4.10 µM | Anti-proliferative effect. |

| A549 (Lung) | 9.24 µM | ||

| MCF-7 (Breast) | 9.48 µM | ||

| HeLa (Cervical) | 4.13 µM |

| PH68, PH80, PH117 (5-triazolylmethyl piperazino-oxazolidinones) | MCF7 (Breast) | Inhibited proliferation by up to 70% at higher concentrations. spandidos-publications.com | Cytostatic activity; retarded motility and invasion of MDA231 cells. spandidos-publications.com |

Antioxidant Activity

Reactive oxygen species (ROS) can cause oxidative damage that contributes to a variety of degenerative diseases. nih.gov The potential for oxazolidinone and related heterocyclic derivatives to act as antioxidants has been explored. nih.gov Research has involved the synthesis of new oxazolidine derivatives and the subsequent evaluation of their antioxidant properties. uobaghdad.edu.iq One study focused on preparing novel oxazolidine and thiazolidine (B150603) derivatives from isonicotinic acid hydrazide, which were then tested for their ability to scavenge free radicals. uobaghdad.edu.iq While the broader class of thiazolidinones has been reviewed for antioxidant capabilities, the investigation into oxazolidinone-specific derivatives continues to be an area of interest in medicinal chemistry. nih.gov

Catalytic Applications of 4 Phenyloxazolidin 2 One Based Complexes

Chiral Ligands in Transition Metal Catalysis

The development of chiral ligands is central to asymmetric transition-metal catalysis, as their structural and electronic properties are pivotal in determining catalytic activity and stereocontrol. researchgate.net Chiral ligands create a stereogenic environment around the metal center, which allows for the differentiation of enantiotopic faces, atoms, or groups in the substrate, leading to the preferential formation of one enantiomer of the product. benthamscience.comlookchem.com While many "privileged ligands" exist, the search for novel structures that can offer unique reactivity and selectivity continues. benthamscience.comacs.org 4-Phenyloxazolidin-2-one has been successfully employed as a chiral ligand in such contexts, most notably in complex with rhodium.

Dirhodium(II) complexes are powerful catalysts for a range of transformations involving the transfer of a carbene moiety from a diazo compound. When equipped with chiral ligands, these complexes can facilitate highly enantioselective reactions. The binuclear complex, tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II), denoted as [Rh₂( (4S)-phox)₄], has been synthesized and structurally characterized. fluorochem.co.ukresearchgate.net In this complex, four (4S)-4-phenyloxazolidin-2-one ligands bridge the two rhodium atoms. fluorochem.co.ukresearchgate.net This catalyst has been systematically studied in various metal carbene transformations, including cyclopropanation and C-H insertion reactions. fluorochem.co.ukresearchgate.net The performance of [Rh₂( (4S)-phox)₄] is often compared to other dirhodium(II) catalysts bearing different oxazolidinone or pyrrolidinone ligands, such as [Rh₂( (5S)-mepy)₄] and [Rh₂( (4R)-bnox)₄], to understand the structure-selectivity relationships. fluorochem.co.ukresearchgate.net

The [Rh₂( (4S)-phox)₄] complex has proven to be an effective catalyst for the asymmetric cyclopropanation of olefins with diazoacetates. fluorochem.co.uk A notable feature of this catalytic system is its preference for the formation of the cis-cyclopropane diastereomer, which contrasts with the results from many other dirhodium catalysts. fluorochem.co.ukresearchgate.net The enantioselectivity achieved with the [Rh₂( (4S)-phox)₄] catalyst is generally moderate, falling between that observed for the related [Rh₂( (5S)-mepy)₄] and [Rh₂( (4R)-bnox)₄] catalysts. fluorochem.co.ukresearchgate.net

The catalyst is also active in intermolecular cyclopropene (B1174273) formation. fluorochem.co.uk These reactions are a key method for synthesizing strained three-membered ring systems, which are valuable intermediates in organic synthesis. The dirhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkynes leads to the corresponding cyclopropenes with varying degrees of enantioselectivity.

| Substrate (Olefin/Alkyne) | Diazo Compound | Reaction | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Styrene (B11656) | Ethyl diazoacetate | Cyclopropanation | 58 | 86:14 | 51 (cis), 42 (trans) |

| 1-Octene | Ethyl diazoacetate | Cyclopropanation | 68 | 72:28 | 42 (cis), 40 (trans) |

| 1-Octyne | Ethyl diazoacetate | Cyclopropenation | 41 | - | 14 |

Transition metal-catalyzed intramolecular C-H insertion by metal carbenes is a direct and efficient method for constructing C-C bonds and synthesizing cyclic compounds, such as lactones and lactams. fluorochem.co.uk The chiral environment provided by catalysts like [Rh₂( (4S)-phox)₄] can render this process enantioselective. fluorochem.co.uk The insertion of a metal carbene into an aliphatic C-H bond creates a new stereocenter, and the catalyst guides the reaction to favor one enantiomer. fluorochem.co.uk

Studies involving the [Rh₂( (4S)-phox)₄]-catalyzed decomposition of various diazoacetates and diazoacetamides have demonstrated its utility in these transformations. For example, the intramolecular C-H insertion of N-aryldiazoamides can proceed effectively. fluorochem.co.uk In competitive reactions, such as those involving phenyl diazoacetates in the absence of other trapping agents, intramolecular C-H insertion is a favored pathway. fluorochem.co.uk

| Diazo Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenyl diazoacetate | Dihydrobenzofuranone | 87 | 24 |

| N-(2-isopropylphenyl)-N-methyldiazoacetamide | Oxindole | 70 | 16 |

Organocatalytic Applications

In the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound does not typically function as a catalyst itself. Instead, it is extensively used as a premier chiral auxiliary. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved from the product, having fulfilled its role of inducing asymmetry.

The N-acylated derivatives of this compound are common substrates in a multitude of organocatalyzed reactions. For instance, the conjugate addition of (R)- or (S)-4-phenyl-2-oxazolidinone to nitroalkenes can be achieved with high diastereoselectivity. This reaction is a powerful tool for synthesizing chiral β-amino alcohols and their derivatives. Similarly, derivatives of this compound are employed in asymmetric Diels-Alder reactions, where the oxazolidinone ring effectively shields one face of the dienophile, leading to highly stereoselective cycloaddition products. While an organocatalyst (e.g., a Lewis acid or a Brønsted acid) may be used to activate the substrate, it is the steric influence of the this compound auxiliary that ultimately controls the stereochemistry.

Future Research Directions and Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable processes. For 4-phenyloxazolidin-2-one and its derivatives, a significant research thrust is the adoption of sustainable chemistry principles.

A key area of development is the utilization of carbon dioxide (CO₂) as a C1 building block. researchgate.net This approach aligns with carbon capture and utilization (CCU) strategies, aiming to reduce atmospheric CO₂ levels. sciengine.com Research demonstrates that 2-oxazolidinones can be synthesized via the cycloaddition of CO₂ with aziridines or through the carboxylation and cyclization of β-amino alcohols. researchgate.netsciengine.comvulcanchem.com These reactions are often facilitated by novel catalytic systems, including immobilized phosphonium (B103445) ionic liquids, metal-organic frameworks (MOFs) like Ni-MOF, and various metal complexes, which can operate under mild conditions such as low CO₂ pressure. researchgate.netacs.org One green synthesis method involves the reduction of N-Boc-L-phenylglycine followed by a catalyst-mediated ring-closing reaction, a process that avoids cytotoxic reagents. nbinno.com Another sustainable route involves the solvent-free cyclization of the corresponding amino alcohol with diethyl carbonate, where byproducts can be recycled. tandfonline.com

Future work will likely focus on improving the efficiency and scalability of these CO₂-based methods, which currently face challenges with pressure-tolerant reactors for large-scale production. vulcanchem.com Additionally, the development of more robust and recyclable catalysts is crucial for making these green routes industrially applicable. researchgate.net The asymmetric hydrogenation of 2-oxazolones represents another promising strategy, as it circumvents the need for toxic reagents like phosgene, which are used in conventional methods. rsc.org

Exploration of New Chiral Auxiliary Applications

While this compound is a well-established chiral auxiliary for reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions, its full potential is yet to be realized. numberanalytics.comresearchgate.net Future research is aimed at expanding its utility to new and more complex chemical transformations.

One promising direction is the development of modified oxazolidinone auxiliaries designed for specific, challenging reactions. For instance, derivatives such as (R)-4-phenyloxazolidin-2-thione and (R)-5,5-dimethyl-4-phenyloxazolidin-2-one have been shown to be highly effective for asymmetric Diels-Alder and Darzens reactions, respectively. researchgate.netbenthamscience.com This suggests a trend toward fine-tuning the auxiliary's structure to achieve optimal stereocontrol in a wider array of synthetic contexts.

Another area of exploration involves incorporating the oxazolidinone unit into novel catalytic systems. A notable example is the use of a dirhodium(II) complex, tetrakis[(4S)‐4‐phenyloxazolidin‐2‐one]dirhodium(II), as a catalyst for metal carbene transformations. researchgate.net This complex has shown unique selectivity in cyclopropanation and intramolecular C-H insertion reactions. researchgate.net Furthermore, acyl-oxazolidinones, such as (R)-3-acryloyl-4-phenyloxazolidin-2-one, have been successfully employed in complex multi-step syntheses, like the regio- and diastereoselective 1,3-dipolar cycloaddition used to produce tropane (B1204802) alkaloids. bohrium.com The development of reusable auxiliaries that can be easily recovered and recycled is another key objective that would enhance the sustainability and cost-effectiveness of asymmetric synthesis. numberanalytics.com

Discovery of New Biological Activities and Therapeutic Targets

The oxazolidinone ring is a recognized pharmacophore, most famously represented by the antibiotic Linezolid. nih.gov This has spurred significant interest in exploring the biological activities of this compound and its derivatives, moving beyond their role as synthetic intermediates.

A primary focus of future research is the development of new antibacterial agents to combat the growing threat of antibiotic resistance. researchgate.net Studies are underway to synthesize novel oxazolidinone derivatives with enhanced potency and broader spectrums of activity. For example, 3-(4-( vulcanchem.comnumberanalytics.comchiralpedia.comtriazolo[4,3-a]pyrimidin-3-yl)phenyl)oxazolidin-2-ones have been reported as potent inhibitors of Gram-positive pathogens, with some analogues showing greater potency than Linezolid. nih.gov

Beyond antibacterial applications, the this compound scaffold is being investigated for a range of other therapeutic uses.

Anticancer Activity : Derivatives have shown promising antiproliferative effects against various cancer cell lines, including ovarian cancer.

Neurological Disorders : Certain derivatives have been identified as potent and selective ligands for the sigma-1 (σ1) receptor, which is a target for treating conditions like major depression and neuropathic pain. units.it Some of these compounds are being investigated as potential PET tracers for brain imaging.

Enzyme Inhibition : A novel class of oxazol-2-one-3-carboxamides has been designed as potent inhibitors of acid ceramidase (AC), an enzyme implicated in sphingolipid-mediated disorders, presenting a new therapeutic strategy. nih.gov

Future research will involve screening libraries of this compound derivatives against a wider array of biological targets to uncover new therapeutic potentials. chemimpex.comajrconline.org

Advanced Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of reaction outcomes. For this compound, computational methods are being applied to accelerate research across its synthetic and biological applications.

In synthesis, Density Functional Theory (DFT) computations are used to elucidate the structures of reactive intermediates, such as the enolates formed from Evans auxiliaries. researchgate.net This fundamental understanding of reaction mechanisms allows chemists to predict and control stereoselectivity with greater precision. Furthermore, Artificial Intelligence (AI) and Machine Learning (ML) algorithms are being employed to analyze large datasets of reaction outcomes, which can predict the efficiency and enantioselectivity of new catalysts and synthetic routes. chiralpedia.com This data-driven approach can significantly reduce the amount of trial-and-error experimentation required. chiralpedia.comjetir.org

In drug discovery, computational tools are vital for the rational design of new therapeutic agents. Molecular docking studies can predict how different this compound derivatives will bind to specific biological targets, such as the σ1 receptor or the active site of an enzyme. units.itresearcher.life For example, in silico modeling accurately predicted that replacing a benzoxazolone moiety with a this compound group would enhance binding affinity to the σ1 receptor, a finding that was later confirmed experimentally. units.it These predictive models, which utilize parameters like TPSA and LogP, guide the synthesis of compounds with improved efficacy and pharmacokinetic properties. chemscene.comuminho.pt

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of complex molecules, including pharmaceuticals derived from this compound, is undergoing a technological transformation through the adoption of flow chemistry and automation. acs.org These technologies offer significant advantages in terms of reaction control, safety, scalability, and efficiency over traditional batch processing. dfc-kyoto.co.jpdurham.ac.uk

Flow chemistry, where reactions are performed in continuous-flowing streams through microreactors, allows for precise control over parameters like temperature and reaction time, often leading to higher yields and selectivity. dfc-kyoto.co.jp This methodology is particularly well-suited for scaling up reactions without extensive redevelopment. durham.ac.uk The compound (S)-4-phenyloxazolidin-2-one has been utilized in light-promoted reactions conducted under flow conditions. unimi.it

Q & A

Q. What are the standard synthetic routes for 4-phenyloxazolidin-2-one derivatives in medicinal chemistry?

Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, intermediates like (R,S)-3-(4-bromobutyl)-4-phenyloxazolidin-2-one can be synthesized by reacting this compound with 1,4-dibromobutane in acetonitrile under reflux, using K₂CO₃ as a base and KI as a catalyst . Purification is typically achieved via trituration with petroleum ether. The stereochemistry of derivatives (e.g., (S)-23) can be confirmed using ^1H-NMR to resolve diastereotopic protons and assess chiral centers .

Q. How is the structural conformation of this compound derivatives validated experimentally?